[1-(Oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid
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Overview
Description
“[1-(Oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid” is a compound with the CAS Number: 2375273-82-6 . It has a molecular weight of 356.22 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described in a paper . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .Molecular Structure Analysis
The IUPAC name of the compound is 1-(oxetan-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate) . The InChI code is 1S/C6H12N2O.2C2HF3O2/c7-5-1-8(2-5)6-3-9-4-6;23-2(4,5)1(6)7/h5-6H,1-4,7H2;2(H,6,7) .Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Radical Addition for Heteroaromatic Modification
A study by Duncton et al. (2009) discusses the introduction of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases via a radical addition method known as the Minisci reaction. This process has been utilized to modify heteroaromatic systems, demonstrating its utility in drug discovery, including the modification of compounds like the EGFR inhibitor gefitinib. This showcases the compound's relevance in synthesizing key intermediates for pharmaceuticals (Duncton et al., 2009).
Nickel-Mediated Alkyl-Aryl Suzuki Coupling
Another study by Duncton et al. (2008) presents an efficient method for installing oxetan-3-yl and azetidin-3-yl modules into aromatic systems through a nickel-mediated alkyl-aryl Suzuki coupling. This method highlights the privileged status of these substituents in medicinal chemistry due to their impact on the physicochemical properties of drug molecules (Duncton et al., 2008).
Trifluoroacetic Acid in Multicomponent Coupling
Roy et al. (2015) reported a trifluoroacetic acid (TFA)-promoted three-component coupling involving N-substituted aziridines, arynes, and water. This transition-metal-free reaction provides an efficient synthesis of N-aryl β-amino and γ-amino alcohol derivatives, highlighting TFA's role in facilitating complex reactions and producing compounds of medicinal importance (Roy et al., 2015).
Synthesis of Antibiotic Analogs
The synthesis and biological activity of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids demonstrate the creation of a new class of heteroatom-activated beta-lactam antibiotics. This work by Woulfe and Miller (1985) underscores the compound's application in developing antimicrobial agents, furthering our understanding of beta-lactam antibiotic analogs (Woulfe & Miller, 1985).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
[1-(oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2C2HF3O2/c8-1-6-2-9(3-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h6-7H,1-5,8H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUILRPKGOBTOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2COC2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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